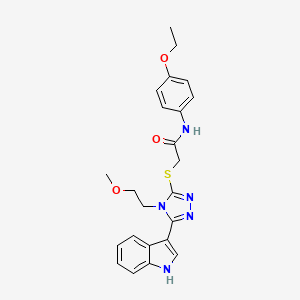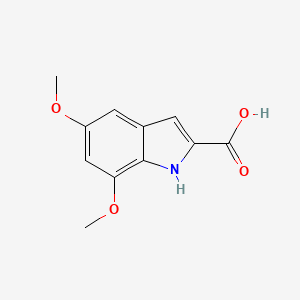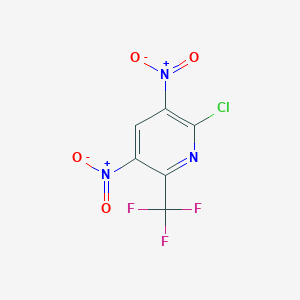
2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with chlorine, nitro, and trifluoromethyl groups. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a significant compound in the fields of agrochemicals and pharmaceuticals .
作用机制
Target of Action
It’s known that trifluoromethylpyridine derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The presence of a fluorine atom and a pyridine in its structure suggests that it may have unique physicochemical properties that could influence its bioavailability .
Result of Action
It’s known that trifluoromethylpyridine derivatives are used in the protection of crops from pests . This suggests that the compound may have pesticidal properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-6-(trifluoromethyl)pyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent decomposition . The reaction conditions are carefully monitored to ensure the selective introduction of nitro groups at the 3 and 5 positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also incorporates advanced purification techniques such as recrystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Major Products
Aminated Derivatives: From reduction of nitro groups.
Substituted Pyridines: From nucleophilic substitution reactions.
科学研究应用
2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Agrochemicals: Used as an intermediate in the synthesis of pesticides and herbicides due to its stability and biological activity.
Pharmaceuticals: Serves as a building block for the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: Employed in studies involving enzyme inhibition and protein-ligand interactions.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,4-Dichloro-3,5-dinitrobenzotrifluoride
Uniqueness
2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. The trifluoromethyl group enhances its stability and lipophilicity, while the nitro groups provide sites for further chemical modification .
属性
IUPAC Name |
2-chloro-3,5-dinitro-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF3N3O4/c7-5-3(13(16)17)1-2(12(14)15)4(11-5)6(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCFSFWWDSZEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
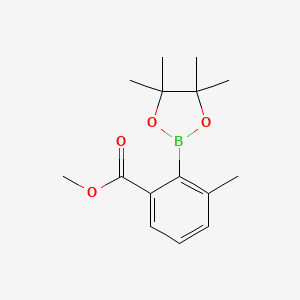
![2-{[2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2883868.png)

![3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2883870.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2883872.png)
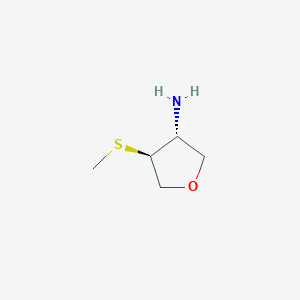
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2883874.png)
![N-(4-bromo-3-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2883876.png)
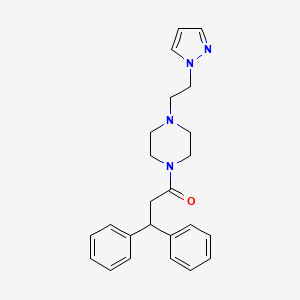
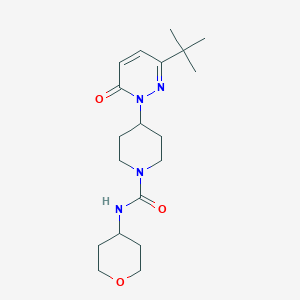
![4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid](/img/structure/B2883885.png)
